
16-Oxo-palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-oxohexadecanoate is an omega-oxo fatty acid anion that is the conjugate base of 16-oxohexadecanoic acid, arising from the deprotonation of the carboxy group; major species at pH 7.3. It is an omega-oxo fatty acid anion, an aldehydic acid anion and a long-chain fatty acid anion. It is a conjugate base of a 16-oxohexadecanoic acid.
Scientific Research Applications
Palmitate-Induced Activation in Rat Hepatocytes
- Study 1: Palmitate treatment in rat hepatoma cells led to increased oxygen uptake and mitochondrial fluxes. This study suggests a connection between palmitate exposure and oxidative stress in liver cells (Egnatchik et al., 2014).
Palmitate Kinetics in Myocardial Metabolism
- Study 2: Kinetic models for [11C]Palmitate PET scans showed that models including an oxidative pathway provided better fits to data, suggesting palmitate's role in myocardial fatty acid metabolism (De Jong et al., 2009).
Palmitate in Mitochondrial Diseases
- Study 3: Research on the Harlequin mouse model, which has mitochondrial diseases similar to humans, showed that palmitate could protect against neurodegenerative symptoms in these conditions (Schiff et al., 2011).
Palmitate Oxidation in Cardiac Cells
- Study 4: Investigation into the oxidation of palmitate in neonatal rat cardiac cells suggested a unique pathway involving L(+)-hydroxybutyrate, providing insights into fatty acid metabolism in heart cells (Pinson et al., 1979).
Palmitate and Soybean Oil Oxidative Stability
- Study 6: Research into soybean oils with different palmitate levels showed that increasing palmitate content improves oxidative stability of the oils, impacting food science and nutrition (Shen et al., 1997).
Palmitate and White Adipocyte Metabolism
- Study 7: A study on the effects of palmitoleic acid (a derivative of palmitate) on white adipocytes found enhanced fatty acid oxidation and oxygen consumption, contributing to understanding of fat metabolism (Alonso-Vale et al., 2015).
Palmitate in Human Development
- Study 13: Palmitic acid is critical in early human development, being a major component of adipose tissue in infants and essential for various biological functions (Innis, 2016).
Palmitate and Protein Palmitoylation
- Studies 14, 15, 16: These studies highlight palmitoylation, the attachment of palmitate to proteins, as a significant process in protein regulation and cell signaling, important in cellular biology and pharmacology (Bernstein et al., 2004; Linder & Deschenes, 2007; Lin & Conibear, 2015).
properties
Molecular Formula |
C16H29O3- |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
16-oxohexadecanoate |
InChI |
InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h15H,1-14H2,(H,18,19)/p-1 |
InChI Key |
NKVUEIHJDGURIA-UHFFFAOYSA-M |
Canonical SMILES |
C(CCCCCCCC(=O)[O-])CCCCCCC=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



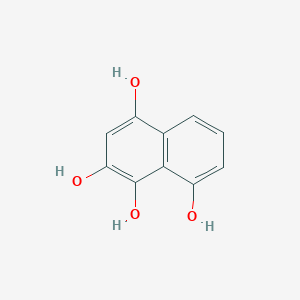
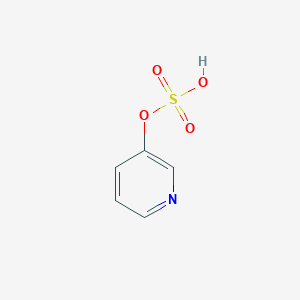

![(1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262307.png)

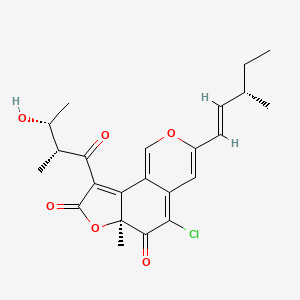
![N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262312.png)
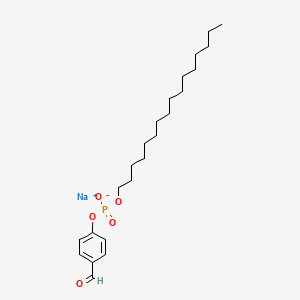
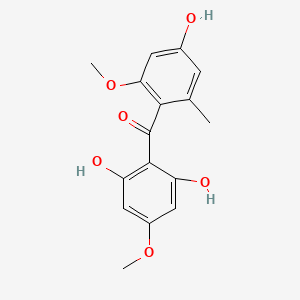
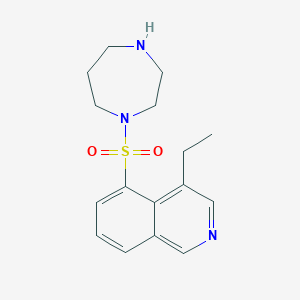
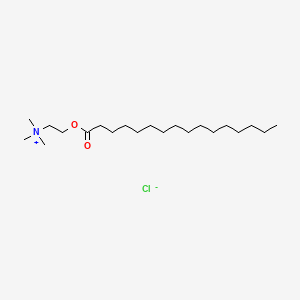
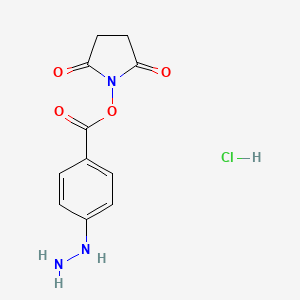
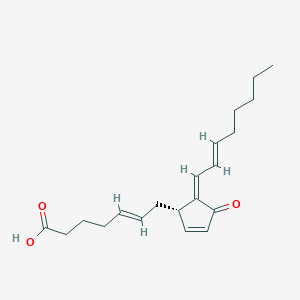
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1262326.png)